(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a dinitrophenoxy group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines .
Scientific Research Applications
(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Derived from marine organisms and used for their anticoagulant properties.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H13N3O7S2 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13N3O7S2/c1-2-27-15-7-10(8-16-17(22)19-18(29)30-16)3-5-14(15)28-13-6-4-11(20(23)24)9-12(13)21(25)26/h3-9H,2H2,1H3,(H,19,22,29)/b16-8+ |
InChI Key |
UNBSZQSNUJHVJI-LZYBPNLTSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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